Fmoc-PEG4-NHS ester
Overview
Description
Fmoc-PEG4-NHS ester is a compound that serves as a polyethylene glycol (PEG) linker containing a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable reagent in bioconjugation and drug delivery applications .
Mechanism of Action
Target of Action
The primary targets of Fmoc-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their modification and conjugation for various biochemical applications.
Mode of Action
This compound operates by introducing a polyethylene glycol (PEG) chain into biomolecules, thereby enhancing their water solubility and biocompatibility . The compound contains an Fmoc-protected amine and an NHS ester. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can then be used for further conjugations . The NHS ester, on the other hand, reacts with the primary amines of target molecules, facilitating their labeling .
Biochemical Pathways
This compound plays a crucial role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other to the target protein . By exploiting the intracellular ubiquitin-proteasome system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its PEG component. PEGylation, the process of attaching PEG chains to molecules, can enhance the stability, solubility, and half-life of the modified molecules in biological systems . This can lead to improved bioavailability and therapeutic efficacy.
Result of Action
The action of this compound results in the PEGylation of target molecules, which can reduce their immunogenicity, increase their stability and solubility, and extend their half-life in the body . This can enhance the therapeutic efficacy of the target molecules. In the context of PROTACs, the action of this compound enables the selective degradation of target proteins .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine . Additionally, the compound’s solubility can be affected by the solvent used, with DMSO, DMF, and DCM being suitable solvents . The compound should be stored at -20°C for optimal stability .
Biochemical Analysis
Biochemical Properties
Fmoc-PEG4-NHS ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By selectively degrading target proteins, PROTACs can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in the formation of PROTACs . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG4-NHS ester typically involves the reaction of Fmoc-protected amine with PEG and NHS ester. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reagent, followed by dilution in a non-amine containing aqueous buffer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the careful handling of reagents to prevent hydrolysis of the NHS ester, which can become non-reactive upon exposure to moisture .
Chemical Reactions Analysis
Types of Reactions: Fmoc-PEG4-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is efficient at neutral or slightly basic pH (7.0-8.5) and is commonly used in bioconjugation .
Common Reagents and Conditions: The common reagents used in reactions with this compound include primary amines, which are present in proteins, peptides, and other biomolecules. The reaction conditions typically involve the use of buffers such as phosphate-buffered saline (PBS) at pH 7.2 .
Major Products: The major products formed from the reaction of this compound with primary amines are amide bonds, which result in the conjugation of the PEG linker to the target molecule .
Scientific Research Applications
Chemistry: In chemistry, Fmoc-PEG4-NHS ester is used as a linker in the synthesis of complex molecules, including peptides and proteins. It facilitates the attachment of various functional groups to the target molecules .
Biology: In biological research, this compound is employed in the modification of biomolecules such as antibodies and oligonucleotides. It enhances the solubility and stability of these molecules, making them suitable for various assays and experiments .
Medicine: In medicine, this compound is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. It is also utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Industry: In the industrial sector, this compound is used in the production of diagnostic reagents and biosensors. Its ability to conjugate with various biomolecules makes it a versatile tool in the development of diagnostic kits and devices .
Comparison with Similar Compounds
Similar Compounds:
- Fmoc-PEG3-NHS ester
- Fmoc-PEG8-NHS ester
- Azido-PEG4-NHS ester
- DBCO-PEG4-NHS ester
Uniqueness: Fmoc-PEG4-NHS ester is unique due to its specific PEG length, which provides an optimal balance between solubility and stability. The Fmoc protection allows for selective deprotection and conjugation, making it a versatile reagent in various applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCTTZZPHFQEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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